N-PHTHALOYL-GLY-DL-PHE
Description
Properties
CAS No. |
115389-01-0 |
|---|---|
Molecular Formula |
C7H6BrNO3 |
Synonyms |
N-PHTHALOYL-GLY-DL-PHE |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N Phthaloyl Glycyl Dl Phenylalanine Derivatives
Metal Coordination Chemistry of N-Phthaloyl Amino Acids
The presence of multiple potential donor atoms makes N-phthaloyl-protected amino acids versatile ligands for a variety of metal ions. Their coordination chemistry is of significant interest as it can provide model systems for understanding metal-protein interactions. jofamericanscience.org The primary coordination typically involves the carboxylate group, although other atoms can participate depending on the metal and reaction conditions.
Complexation with Transition Metals (e.g., Cu(II), Ag(I), Zn(II))
N-phthaloyl amino acids readily form complexes with a range of transition metals. Studies on N-phthaloyl glycine (B1666218) have demonstrated the synthesis of complexes with Cu(II), Ag(I), and Zn(II), among others. jofamericanscience.org Typically, these complexes are prepared by reacting the sodium salt of the N-phthaloyl amino acid with the corresponding metal chloride or nitrate (B79036) in an aqueous or alcoholic solution.
For example, the reaction of N-phthaloyl glycine with copper(II) salts yields a blue crystalline precipitate, while complexes with metals like Ag(I) and Zn(II) often form white powders. jofamericanscience.orgresearchgate.net The stoichiometry of these complexes can vary, with mononuclear (1:1 metal-to-ligand) and dinuclear (1:2 metal-to-ligand) species being reported. Electronic spectra and magnetic measurements suggest that mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) with N-phthaloyl glycine and alanine (B10760859) can adopt tetrahedral geometries, while dinuclear complexes tend to have octahedral geometries. Similarly, bis(aminoacidate) zinc(II) complexes of the general formula [Zn(AA)₂] have been synthesized and characterized. nih.govnih.gov
Coordination Sites and Binding Modalities
Spectroscopic evidence is crucial for elucidating the binding modes of N-phthaloyl amino acids to metal centers. In the case of N-Phthaloyl-Gly-DL-Phe, the most probable coordination sites are the oxygen atoms of the C-terminal carboxylate group.
Infrared (IR) spectroscopy is a powerful tool for this determination. In the free N-phthaloyl glycine ligand, the O-H stretch of the carboxylic acid is observed, which disappears upon complexation with a metal ion, indicating deprotonation and coordination. jofamericanscience.org Furthermore, the characteristic C=O stretching frequencies of the carboxylic group shift upon coordination. The appearance of new bands corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate group (COO⁻) confirms its involvement in binding the metal ion. jofamericanscience.org
¹H NMR spectroscopy also provides clear evidence of coordination. The broad signal corresponding to the carboxylic acid proton in the free ligand disappears in the spectra of its metal complexes, such as with Ag(I), confirming the deprotonation and involvement of the carboxylate in binding. jofamericanscience.org While the carboxylate group is the primary binding site, X-ray crystallography of a Cu(II) complex with N-phthaloyl-β-alanine reveals a penta-coordinated copper center where binding occurs exclusively through the oxygen donor sites of the carboxylate groups. bohrium.com In this paddle-wheel conformation, the phthalimide (B116566) carbonyl groups are not directly involved in coordination to the primary metal center. bohrium.com
| Metal Ion | Ligand | Coordination Site | Spectroscopic Evidence (IR, cm⁻¹) | Reference |
|---|---|---|---|---|
| Cu(II) | N-Phthaloyl glycine | Carboxylate (O,O') | Disappearance of ν(OH); Shift in ν(C=O); Appearance of ν(COO⁻) at 1585 cm⁻¹ | jofamericanscience.org |
| Ag(I) | N-Phthaloyl glycine | Carboxylate (O,O') | Disappearance of ν(OH); Shift in ν(C=O); Appearance of ν(COO⁻) at 1575 cm⁻¹ | jofamericanscience.org |
| Zn(II) | N-Phthaloyl alanine | Carboxylate (O,O') | Shift in ν(C=O) from 1718 cm⁻¹ to 1558 cm⁻¹ | researchgate.net |
| Cu(II) | N-Phthaloyl-β-alanine | Carboxylate (O,O') | X-ray crystallography confirms binding via oxygen donor sites | bohrium.com |
Organometallic Derivatives (e.g., Organotin(IV) Complexes)
N-phthaloyl amino acids also serve as ligands for organometallic species, with organotin(IV) complexes being extensively studied. scielo.brresearchgate.net These complexes are typically synthesized by reacting the N-phthaloyl amino acid with a di- or triorganotin(IV) oxide or chloride. scielo.brnih.gov The resulting compounds, such as {4-NO₂C₆H₃(CO)₂NCH₂COO}₂Sn(n-Bu)₂ derived from a nitro-substituted N-phthaloyl-glycine, have been characterized using FT-IR and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) spectroscopy. nih.gov
The geometry of these organotin(IV) complexes can vary. Depending on the specific ligand and the organic groups on the tin atom, structures can range from tetrahedral to trigonal bipyramidal and octahedral. nih.govresearchgate.net Spectroscopic data, particularly ¹¹⁹Sn NMR chemical shifts, are indicative of the coordination number around the tin atom. nih.gov The coordination often involves the carboxylate group of the N-phthaloyl amino acid, leading to the formation of stable Sn-O bonds. scielo.br
C-H Functionalization and Activation Studies
Beyond coordination chemistry, the N-phthaloyl group can act as a directing group in transition-metal-catalyzed C-H activation, enabling the selective functionalization of otherwise inert C-H bonds. rsc.org This strategy has become a powerful tool for synthesizing complex and unnatural amino acids. researchgate.net
β-C(sp³)-H Activation Processes
The phenylalanine residue in this compound contains aliphatic C(sp³)-H bonds at its β-position, which are prime targets for directed functionalization. Palladium catalysis is frequently employed for this purpose. acs.orgnih.gov The process typically involves the use of a directing group, which is often an amide derivative attached to the C-terminus of the amino acid. For instance, N-phthaloyl alanine coupled to a 2-(2-pyridyl)ethylamine (PE) auxiliary can undergo palladium-catalyzed β-C(sp³)-H activation. rsc.orgpsu.edu
The mechanism is believed to involve the formation of a palladacycle intermediate, where the palladium catalyst coordinates to both the directing group and the target C-H bond. This chelation-assisted process lowers the activation energy for C-H bond cleavage, allowing for selective functionalization at the β-position. rsc.orgresearchgate.net This approach is particularly effective for primary C(sp³)-H bonds and has been successfully applied to derivatives of alanine and other aliphatic amino acids. rsc.orgpsu.edu
Glycosylation and Arylation Reactions at Aliphatic C-H Bonds
Once the β-C(sp³)-H bond is activated, it can participate in cross-coupling reactions with various partners. This enables the introduction of new functional groups, such as aryl and glycosyl moieties, leading to the synthesis of novel amino acid derivatives.
Arylation: Palladium-catalyzed β-C(sp³)-H arylation of N-phthaloyl alanine derivatives has been achieved using a variety of aryl iodides. rsc.orgpsu.edu This reaction provides a direct route to complex β-aryl α-amino acids from simple starting materials. The use of specific auxiliaries, such as the PE group, has been shown to be uniquely effective, even when using sterically hindered aryl iodides. rsc.orgpsu.edu
Glycosylation: A significant advancement in this field is the C-H glycosylation of N-phthaloyl amino acids. researchgate.net Palladium-catalyzed reactions have been developed for the glycosylation of inert β-C(sp³)-H bonds using glycals as coupling partners. researchgate.net This method, which often requires a directing group like N-quinolylcarboxamide, facilitates the construction of C-alkyl glycosides, which are important motifs in medicinal chemistry. The process involves the initial C-H activation to form a palladium complex, followed by reaction with the glycal. researchgate.net
| Substrate | Catalyst System | Coupling Partner | Reaction Type | Product Type | Reference |
|---|---|---|---|---|---|
| N-Phthaloyl alanine derivative (with PE auxiliary) | Pd(OAc)₂ / Ligand | Sterically hindered aryl iodides | β-C(sp³)-H Arylation | β-Aryl α-amino acids | rsc.orgpsu.edu |
| N-Phthaloyl α-amino acid (with N-quinolylcarboxamide auxiliary) | Pd(OAc)₂ / Additive | Glycals | β-C(sp³)-H Glycosylation | C-alkyl glycoamino acids | researchgate.net |
| N-Phthaloyl alanine derivative (with various auxiliaries) | Pd(II) catalyst | Aryl halides | β-C(sp³)-H Arylation | β-Aryl α-amino acids | researchgate.net |
Reaction Mechanism Elucidation
Catalytic Cycles in Cross-Coupling and Functionalization
While specific catalytic cycles for cross-coupling reactions of N-phthaloyl-glycyl-DL-phenylalanine are not detailed in the available literature, the general mechanisms of palladium-catalyzed cross-coupling reactions can be applied. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
A general palladium-catalyzed cross-coupling cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the R-X bond to form a Pd(II) complex. youtube.com
Transmetalation: A main group organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide and forming an R-Pd-R' complex. youtube.com
Reductive Elimination: The two organic groups (R and R') are eliminated from the palladium center, forming a new C-C bond (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
In the context of N-phthaloyl-glycyl-DL-phenylalanine derivatives, the phenyl ring of the phenylalanine residue could potentially participate in cross-coupling reactions. The N-phthaloyl group itself can also undergo palladium-catalyzed transformations. nih.govrsc.org
The following table outlines the key steps in a generic palladium-catalyzed cross-coupling reaction.
| Step | Description | Change in Palladium Oxidation State |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into an R-X bond. | 0 to +2 |
| Transmetalation | An organic group is transferred from another metal to palladium. | No change (+2) |
| Reductive Elimination | The coupled product is released, and the catalyst is regenerated. | +2 to 0 |
Stereochemical Control and Stereoretention Mechanisms
Maintaining stereochemical integrity is crucial in peptide chemistry. The stereochemistry of amino acid residues can significantly influence the conformation and biological activity of peptides. nih.govnih.gov In reactions involving chiral molecules like N-phthaloyl-glycyl-DL-phenylalanine, controlling the stereochemistry at the α-carbon of the phenylalanine residue is of utmost importance.
During peptide coupling reactions, racemization is a significant side reaction that can occur, particularly when the carboxyl group of an amino acid is activated. bachem.com The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical purity.
Stereoretention mechanisms are critical to prevent racemization. The choice of coupling reagents and reaction conditions plays a vital role in minimizing this side reaction. bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) have been widely used to suppress racemization during carbodiimide-mediated couplings. bachem.com
The stereochemical outcome of reactions can also be influenced by the inherent chirality of the starting material. The existing stereocenter in the phenylalanine residue can direct the stereochemistry of newly formed chiral centers, a process known as diastereoselective induction.
Influence of Protecting Groups on Reactivity
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminus and at reactive side chains. The phthaloyl group is a common protecting group for the α-amino group of amino acids. acs.org
The nature of the N-terminal protecting group can significantly influence the reactivity and stereochemical outcome of reactions involving the peptide. The bulky and electron-withdrawing nature of the phthaloyl group can affect the nucleophilicity of the adjacent amide nitrogen and the acidity of the α-proton.
In the context of olefination reactions, the phthaloyl group would be expected to be stable under the conditions of both the HWE and Wittig reactions. However, its steric bulk could influence the approach of reagents to the reaction center, potentially affecting reaction rates and stereoselectivity.
In cross-coupling reactions, the phthaloyl group is generally stable, although palladium-catalyzed cleavage of the C-N bond in the phthalimide has been reported under certain conditions. nih.gov This highlights the importance of carefully selecting reaction conditions to ensure the integrity of the protecting group.
The following table summarizes the potential influences of the N-phthaloyl group on different reaction types.
| Reaction Type | Potential Influence of N-Phthaloyl Group |
|---|---|
| Olefination (HWE, Wittig) | Steric hindrance may affect reagent approach and reaction rate. Generally stable under reaction conditions. |
| Palladium-Catalyzed Cross-Coupling | Generally stable, but C-N bond cleavage is possible under specific conditions. nih.gov May influence the electronic properties of the molecule. |
| Peptide Coupling | Protects the N-terminus from unwanted reactions. Can influence the propensity for racemization at the adjacent chiral center. |
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy Applications (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in N-Phthaloyl-Gly-DL-Phe. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.
Key characteristic peaks for N-phthaloyl amino acids are well-documented. researchgate.netekb.eg The N-phthaloyl group itself gives rise to strong absorption bands for the two imide carbonyl groups. Typically, these appear as two distinct bands due to asymmetric and symmetric stretching modes. researchgate.net For N-phthaloyl-α-amino acids, these peaks are often observed in the regions of 1770-1773 cm⁻¹ and 1700-1725 cm⁻¹. ekb.eg
The peptide linkage (-CONH-) introduces a characteristic Amide I band (primarily C=O stretching) and an Amide II band (N-H bending and C-N stretching). The carboxylic acid moiety at the C-terminus of the phenylalanine residue is identified by a broad O-H stretching band, typically in the 2500–3500 cm⁻¹ region, and a strong C=O stretching vibration around 1700 cm⁻¹. researchgate.netekb.eg Aromatic C-H and C=C stretching vibrations from the phthaloyl and phenyl groups are also expected. ekb.eg While FTIR can confirm the presence of these functional groups, it generally cannot distinguish between stereoisomers like the D- and L-forms of phenylalanine in the racemic mixture, although differences in crystal packing between a racemate and a pure enantiomer can sometimes lead to observable spectral differences. thermofisher.com
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3500 - 2500 (broad) |
| Aromatic Rings | C-H Stretch | ~3100 - 3000 |
| Aliphatic Chains | C-H Stretch | ~2950 - 2850 |
| Phthalimide (B116566) | C=O Asymmetric Stretch | ~1775 |
| Phthalimide / Amide / Carboxylic Acid | C=O Symmetric Stretch | ~1725 - 1700 |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, Multinuclear NMR, ¹¹⁹Sn)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, the aromatic protons of the phthalimide group would typically appear as a multiplet in the 7.6-7.8 ppm range. ekb.eg The five protons of the phenylalanine side chain's phenyl group would also resonate in the aromatic region, likely around 7.1-7.3 ppm. The α-protons of the glycine (B1666218) and phenylalanine residues would appear as distinct signals, with their chemical shifts influenced by adjacent electron-withdrawing groups. The methylene (B1212753) protons (-CH₂) of the glycine unit would likely be observed as well.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the phthalimide, amide, and carboxylic acid groups are particularly informative, typically resonating in the downfield region of 165-180 ppm. mdpi.comoregonstate.edu The chemical shifts of these carbonyl carbons are sensitive to solvent polarity and intermolecular interactions. mdpi.com Aromatic carbons from both the phthaloyl and phenyl groups would appear between 120-140 ppm. The α-carbons and the glycine methylene carbon would resonate in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phthalimide Carbonyls | - | ~168 |
| Amide Carbonyl | - | ~170 |
| Carboxylic Acid Carbonyl | ~10-12 (broad) | ~175 |
| Phthalimide Aromatic | ~7.7 - 7.9 | ~124, ~132, ~135 |
| Phenylalanine Aromatic | ~7.1 - 7.3 | ~127, ~129, ~130, ~136 |
| Phe α-CH | ~4.5 - 5.0 | ~55 |
| Gly α-CH₂ | ~4.2 - 4.4 | ~40 |
Multinuclear NMR (¹¹⁹Sn): Techniques like ¹¹⁹Sn NMR are not applicable to this compound itself. However, they are essential for characterizing organotin complexes derived from it. ¹¹⁹Sn NMR provides direct information about the coordination environment and geometry of the tin atom in such derivatives.
Mass Spectrometric Analysis and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing such compounds.
Studies on analogous phthaloylamino-acids have established common fragmentation pathways. A primary fragmentation event for many N-phthaloyl amino acids is the loss of the carboxyl group (-COOH) as a radical, leading to a prominent fragment ion. For the dipeptide this compound, fragmentation would also be expected to occur at the peptide bond. Cleavage of the amide bond can lead to the formation of characteristic b- and y-type ions, which are fundamental in peptide sequencing. nih.gov For instance, cleavage could yield an N-terminal ion containing the N-phthaloylglycine moiety and a C-terminal ion corresponding to phenylalanine. The fragmentation of the phthalimide group itself can also occur, often involving characteristic losses of CO or C₂O₂. researchgate.net High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion and its fragments, confirming the molecular formula. researchgate.net
Thermogravimetric Analysis for Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) is utilized to study the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
For related compounds like nitrogen-rich heterocyclic esters and polymers containing ester or amide linkages, decomposition often begins with the loss of small, volatile molecules. mdpi.commdpi.com In the case of this compound, the initial decomposition step would likely involve the decarboxylation of the terminal carboxylic acid group. At higher temperatures, cleavage of the peptide bond and the breakdown of the phthalimide ring would occur. mdpi.com The analysis of the gaseous products evolved during decomposition, for example by coupling the TGA instrument to an FT-IR or a mass spectrometer, can provide detailed information about the decomposition mechanism and the fragments produced at each stage. mdpi.com
Specialized Spectroscopic Methods (e.g., Mössbauer Spectroscopy for Organotin Complexes)
Mössbauer spectroscopy is a highly specialized technique that probes the nuclear energy levels of specific isotopes. It is not applicable to this compound directly. However, it is an invaluable tool for studying organotin(IV) complexes formed by the reaction of N-phthaloyl-protected amino acids or peptides with organotin compounds.
For these derivatives, ¹¹⁹Sn Mössbauer spectroscopy provides detailed information about the electronic environment and coordination geometry around the tin nucleus. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift gives insight into the oxidation state of the tin atom (typically +4 for these complexes) and its coordination number. The quadrupole splitting value provides information about the symmetry of the electric field around the tin nucleus, which is directly related to the geometry of the ligands (such as the carboxylate group from the peptide) coordinated to the tin center. This allows for the determination of coordination geometries like tetrahedral, trigonal bipyramidal, or octahedral in the solid state.
Crystallographic Studies of Analogous N-Phthaloyl Compounds
Enantiomeric Aspects and Chiral Separations of N Phthaloyl Glycyl Dl Phenylalanine
Chiral Synthesis and Stereocontrol
The synthesis of optically pure N-phthaloyl-protected dipeptides such as N-Phthaloyl-Glycyl-DL-Phenylalanine hinges on the stereocontrolled synthesis of the precursor N-phthaloyl amino acids and the preservation of their chiral integrity throughout subsequent derivatization steps.
Enantioselective Synthesis of N-Phthaloyl Amino Acids
The enantioselective synthesis of N-phthaloyl amino acids is a foundational step in obtaining chirally pure larger molecules. Various methods have been developed to introduce the phthaloyl protecting group onto an amino acid without inducing racemization.
One common and effective method involves the reaction of an amino acid with phthalic anhydride (B1165640). researchgate.net This reaction can be performed under several conditions. Thermal methods, while effective, carry a risk of racemization at temperatures exceeding 140°C. researchgate.net To mitigate this, the synthesis can be conducted in solvents like toluene (B28343) at lower temperatures, often requiring a proton acceptor such as triethylamine. researchgate.net Another approach is to perform the reaction in an acetic acid environment, which is considered relatively efficient and economical. researchgate.net
A milder and highly effective technique for phthaloylation with retention of optical configuration is the use of N-carboethoxyphthalimide. researchgate.net This reagent allows the reaction to proceed under gentle conditions, often at room temperature and in an aqueous solution, which is also environmentally favorable. researchgate.net The primary advantage of these controlled methods is the high yield of the N-phthaloyl amino acid with its original stereochemistry preserved.
The choice of method depends on the specific amino acid and the desired scale of the reaction, with a constant focus on preventing the loss of optical activity.
Analytical Enantioseparation Methodologies
The resolution and analysis of the enantiomers of N-Phthaloyl-Glycyl-DL-Phenylalanine are accomplished through advanced analytical techniques that leverage chiral recognition principles.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of chiral compounds. The success of this method relies on the use of Chiral Stationary Phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and, thus, separation.
For N-phthaloyl protected amino acids and their derivatives, polysaccharide-based CSPs have proven to be particularly effective. mdpi.com These CSPs, such as those derived from cellulose (B213188) and amylose, offer a variety of chiral recognition sites. Studies on N-phthaloyl α-amino acid derivatives have shown that CSPs like Chiralcel OF, Chiralcel OG, Chiralpak AD, and Chiralcel OD can achieve good enantioselectivities. mdpi.com The choice of the specific polysaccharide-based CSP can depend on the exact structure of the analyte, including the nature of any ester groups present. mdpi.com
Another class of CSPs used for this purpose are those based on macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A. These CSPs are versatile and can operate in different modes, including normal-phase, polar-organic, and reversed-phase, allowing for broad applicability. nih.gov They possess ionic groups, making them suitable for the direct analysis of polar and ionic compounds like amino acid derivatives. nih.gov
The selection of the mobile phase is also critical for achieving optimal separation. It influences the interactions between the analyte and the CSP. For polysaccharide-based CSPs, mixtures of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol) are common in normal-phase mode.
Micelle-Enhanced Ultrafiltration (MEUF) for Enantiomer Resolution
Micelle-Enhanced Ultrafiltration (MEUF) is a membrane-based separation technique that can be adapted for the resolution of enantiomers. While direct studies on N-Phthaloyl-Glycyl-DL-Phenylalanine are not extensively documented, the principle has been successfully applied to the separation of its parent amino acid, DL-phenylalanine, demonstrating the potential of this methodology. avantipublishers.com
The MEUF process involves adding a chiral selector to a solution containing a racemic mixture. This chiral selector preferentially binds to one of the enantiomers, forming a larger complex. The solution is then passed through an ultrafiltration membrane with a pore size small enough to retain the large chiral selector-enantiomer complex while allowing the smaller, unbound enantiomer to pass through into the permeate. avantipublishers.com
Commonly used chiral selectors in this context include proteins like Bovine Serum Albumin (BSA) and enzymes such as lipase (B570770). avantipublishers.com Studies on DL-phenylalanine have shown that BSA exhibits an affinity for D-phenylalanine, while lipase shows an affinity for L-phenylalanine. avantipublishers.com The effectiveness of the separation is quantified by the enantiomeric excess (ee%) in the permeate. For instance, in one study, the separation of a racemic mixture of phenylalanine using a regenerated cellulose membrane and lipase as the chiral selector resulted in a 24% enantiomeric excess for D-phenylalanine in the permeate. avantipublishers.com
This technique offers a scalable and continuous method for chiral resolution, and its principles could be extended to more complex molecules like N-Phthaloyl-Glycyl-DL-Phenylalanine, provided a suitable chiral selector with sufficient enantioselective binding is identified.
Chiral Recognition Studies and Mechanisms
The underlying principle of enantioseparation by chiral stationary phases is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to the separation. The interactions responsible for chiral recognition are multifaceted and include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and electrostatic interactions. mdpi.comnih.gov
In the context of N-phthaloyl α-amino acid derivatives on polysaccharide-based CSPs, computational and liquid chromatography studies have provided insights into the specific mechanisms. mdpi.com For example, with a Chiralcel OF phase, it has been concluded that the L-enantiomer of N-phthaloyl α-amino acid derivatives is preferentially retained through electrostatic interactions. mdpi.com In contrast, on other polysaccharide phases like Chiralcel OG and Chiralpak AD, the D-enantiomer of related derivatives is more strongly retained via van der Waals interactions. mdpi.com
The structure of the chiral selector creates chiral cavities or grooves into which the enantiomers can fit. nih.gov The precise fit and the potential for multiple simultaneous interactions determine the degree of chiral discrimination. The phthaloyl group itself, being a bulky and aromatic moiety, plays a significant role in these interactions, particularly in π-π stacking and steric repulsion. The carboxyl group of the amino acid derivative is often involved in crucial hydrogen bonding with the carbamate (B1207046) groups on the polysaccharide-based CSPs. nih.gov Understanding these mechanisms is key to developing and optimizing chiral separation methods.
Theoretical and Computational Chemistry of N Phthaloyl Amino Acid Systems
Molecular Modeling and Docking Studies
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For N-phthaloyl amino acid systems, these methods are particularly valuable for predicting how they interact with biological macromolecules and for analyzing their conformational landscapes.
Molecular docking is a prominent computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery and involves placing a molecule like N-PHTHALOYL-GLY-DL-PHE into the binding site of a target receptor and calculating the feasibility of the interaction. nih.gov
Research on various N-phthaloyl amino acid derivatives has demonstrated their potential to interact with specific enzyme active sites. For instance, docking studies of novel Nα-phthaloyl-bis-[dipeptide] derivatives revealed favorable binding within the active site of the Epidermal Growth Factor Receptor (EGFR) enzyme, suggesting potential anticancer activity. ekb.eg These studies indicate that interactions are often stabilized by a network of hydrogen bonds with protein residues. ekb.eg Similarly, phenacyl esters of N-phthaloyl amino acids have been docked into the active site of pancreatic lipase (B570770), where their carbonyl groups form crucial hydrogen bonds with amino acid residues like Phenylalanine. researchgate.net In another study, N-phthaloyl derivatives were docked with the human immunodeficiency virus (HIV) reverse transcriptase enzyme, showing significant hydrogen bonding. uobasrah.edu.iq
For a molecule like this compound, a docking simulation would predict how its phthalimide (B116566) group, peptide backbone, and phenylalanine side chain orient themselves within a target's active site. The simulation scores the different poses based on binding energy, which helps in identifying the most stable and likely interaction mode.
| N-Phthaloyl Derivative Class | Target Enzyme/Receptor | Key Predicted Interactions | Reference |
|---|---|---|---|
| Nα-Phthaloyl-bis-[dipeptide] | EGFR Enzyme | Hydrogen bonding | ekb.eg |
| N-Phthaloyl-Tryptophan derivative | HIV Reverse Transcriptase | Hydrogen bonding with Lys395, Thr377, Lys22 | uobasrah.edu.iq |
| Phenacyl esters of N-phthaloyl amino acids | Pancreatic Lipase | Hydrogen bonding with Phe77; Hydrophobic enclosure | researchgate.net |
| N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides | GABAA Receptor | Strong interactions with the active site | nih.gov |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. gelisim.edu.tr Molecules like this compound are flexible and can exist in numerous conformations, and their biological activity is often dependent on adopting a specific three-dimensional shape. researchgate.net Computational methods are used to explore the potential energy surface of the molecule to find its low-energy, stable conformations. lsu.edu
Binding affinity, which measures the strength of the ligand-receptor interaction, is a critical parameter in drug design. nih.gov Predicting this value computationally is challenging but essential. Methods for predicting binding affinity often rely on the results of docking and conformational analysis. nih.gov Advanced computational strategies, such as molecular dynamics (MD) simulations, can be employed to simulate the dynamic behavior of the ligand-receptor complex over time, providing a more accurate estimation of the binding free energy. researchgate.net
| Computational Method | Purpose in Conformational Analysis | Typical Application |
|---|---|---|
| Molecular Mechanics (MM) | Rapidly explores a wide range of conformations. | Initial screening of possible structures. |
| Hartree-Fock (HF) | Ab initio calculation of conformer energies and geometries. | Studying simple furanoside rings. frontiersin.org |
| Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for energy calculations. | Investigating structures of L-phenylalanine and its ions. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule over time to explore conformational space and flexibility. | Assessing the stability of ligand-protein complexes. researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemistry calculations apply the principles of quantum mechanics to molecular systems to determine their electronic structure, properties, and reactivity. substack.com These ab initio (from first principles) methods solve the Schrödinger equation numerically to provide detailed information about electron distribution and energy levels. lsu.edu
For N-phthaloyl amino acid systems, quantum chemical methods like Density Functional Theory (DFT) are widely used. nih.gov DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. core.ac.uk A smaller gap generally implies higher reactivity.
Quantum chemical studies on N-phthaloylglycine have been performed to understand its spectroscopic properties and photochemical reactions. rsc.org These calculations can reproduce experimental infrared spectra and help assign vibrational modes. rsc.org By modeling the molecule in its ground and excited states, researchers can gain insight into how electronic excitation affects the molecular structure and bonding, for example, by identifying changes in the carbonyl stretching vibrations of the phthalimide group upon excitation. rsc.org Such analyses are fundamental to understanding the reactivity of the this compound molecule.
| Calculated Property | Significance | Computational Method |
|---|---|---|
| Ground State Energy | Indicates molecular stability. | DFT, Hartree-Fock arxiv.org |
| HOMO/LUMO Energies | Determine electron-donating/accepting abilities and reactivity. | DFT (e.g., B3LYP functional) nih.govcore.ac.uk |
| Molecular Electrostatic Potential (MESP) | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. | DFT nih.gov |
| Vibrational Frequencies | Predicts infrared (IR) and Raman spectra for structural characterization. | DFT core.ac.ukrsc.org |
| Dipole Moment | Measures the overall polarity of the molecule. | DFT nih.gov |
Mechanistic Pathways Simulated via Computational Approaches
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. youtube.com By mapping the potential energy surface, these simulations can identify transition states, intermediates, and the energy barriers associated with a reaction pathway. lsu.edu This provides a step-by-step view of bond breaking and formation that is often inaccessible through experimental methods alone. researchgate.net
For N-phthaloyl amino acid systems, computational approaches have been used to investigate various reactions. A quantum chemical study on the photo-induced decarboxylation of N-phthaloylglycine proposed a reaction mechanism involving an ylide intermediate. rsc.org The calculations identified a conical intersection connecting the excited state to the intermediate and determined the energy barrier that must be overcome for the reaction to proceed. rsc.org
Molecular dynamics (MD) simulations offer another avenue for studying reaction mechanisms, particularly for complex systems. d-nb.info By simulating the motions of all atoms over time based on quantum mechanical principles, reactive MD can capture the entire process of a chemical reaction, from reactants to products, revealing transient intermediates and discovering new reaction pathways. d-nb.info This approach could be applied to study the synthesis, degradation, or metabolic pathways of this compound, providing a dynamic picture of the chemical transformations involved.
Biological Activity Profiles and Applications in Chemical Biology Research Non Clinical Focus
In Vitro Enzyme Interaction Studies
Currently, there is a lack of specific research data available in the public domain regarding the direct interaction of N-Phthaloyl-Gly-DL-Phe with pancreatic lipase (B570770) and DNA methyltransferases. The following sections discuss the activities of related phthalimide (B116566) and N-phthaloyl amino acid derivatives.
Pancreatic Lipase Inhibition Mechanisms
While the direct inhibitory effect of this compound on pancreatic lipase has not been detailed in available research, the inhibition of this enzyme is a widely studied mechanism for identifying potential anti-obesity agents. nih.gov Orlistat, a potent inhibitor of gastric and pancreatic lipases, functions by forming a covalent bond with the active serine site of these enzymes, thus inactivating them and preventing the hydrolysis of dietary fats. nih.gov Research into other molecular structures, such as panclicins, which are structurally similar to amino acids (alanine and glycine (B1666218) types), has shown them to be potent irreversible inhibitors of pancreatic lipase. nih.gov This suggests that amino acid-based structures can be effective inhibitors, but specific studies on N-phthaloyl derivatives are required to confirm their activity.
DNA Methyltransferase Inhibition Profiles
DNA methyltransferases (DNMTs) are crucial enzymes in epigenetic regulation, and their inhibition is a key target in cancer therapy. nih.gov Inhibitors like 5-azacytidine (B1684299) act by being incorporated into DNA and trapping the enzyme, leading to its degradation and subsequent reduction in DNA methylation. nih.gov Non-nucleoside inhibitors have also been developed. For instance, RG108 is a small molecule that is thought to block the active site of DNMTs. While a broad range of phthalimide derivatives have been evaluated for various biological activities, specific data on the DNA methyltransferase inhibition profile of this compound is not presently available in scientific literature.
Cell-Based Bioactivity Assessments (Non-Clinical)
Immunomodulatory Effects (e.g., Cytokine Production Modulation in Murine Cells)
Research has demonstrated that N-phthaloyl amino acids possess immunomodulatory properties. A study investigating a series of these compounds found that most effectively suppressed the production of nitric oxide (NO) in murine cells stimulated with lipopolysaccharide (LPS). researchgate.net Specifically, certain derivatives were shown to inhibit the production of key pro-inflammatory cytokines. researchgate.net
A phthaloyl-glycine derivative, among other related compounds, was able to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) by macrophages. researchgate.net At the tested concentrations, thalidomide, a well-known immunomodulator containing a phthalimide group, did not show significant inhibitory activity on the production of these specific cytokines. researchgate.net This highlights the potential for the N-phthaloyl amino acid scaffold in modulating immune responses. researchgate.net
Table 1: Immunomodulatory Effects of Select N-Phthaloyl Amino Acid Derivatives
| Compound | Target Cells | Stimulant | Key Findings |
|---|---|---|---|
| N-Phthaloyl Amino Acid Derivatives | Murine Cells | LPS | Effective suppression of nitric oxide (NO) production. researchgate.net |
| Phthaloyl-glycine derivative | Macrophages | - | Inhibition of TNF-α and IL-1β production. researchgate.net |
Antimicrobial Efficacy Investigations (Non-Clinical)
While data on this compound is not available, studies on related N-phthaloylglycine esters have shed light on their antimicrobial potential. A series of N-phthaloylglycine aryl and butyl esters were synthesized and evaluated for their activity against a panel of bacteria and fungi. nih.govnih.gov
One of the phthalimide aryl esters demonstrated the best activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as against the yeasts Candida tropicalis and Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 128 µg/mL for all four microorganisms. nih.gov Further investigation into the antifungal mechanism against C. albicans suggested that the compound's activity was reduced in the presence of ergosterol, indicating a potential interaction with the fungal cell membrane. nih.gov Additionally, this compound showed a synergistic effect when combined with the antibiotic Chloramphenicol against P. aeruginosa. nih.gov Molecular docking studies suggested a potential dual-action mechanism, with interactions at both the 50S ribosomal subunit and the fungal enzyme CYP51. nih.govnih.gov
Table 2: Antimicrobial Activity of a Phthalimide Aryl Ester Derivative
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 128 nih.gov |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 nih.gov |
| Candida tropicalis | Yeast | 128 nih.gov |
| Candida albicans | Yeast | 128 nih.gov |
The broader category of phenylalanine derivatives has also been explored for antimicrobial applications. For instance, Fmoc-phenylalanine has been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria, by disrupting the bacterial cell membrane and inducing oxidative stress. rsc.org
Antibacterial Spectrum and Potency
Several phthalimide and N-protected amino acid derivatives have been investigated for their antibacterial properties. Carboxamides derived from N-phthaloyl-α-amino acids, for instance, have been reported to be active against bacteria. The antibacterial activity of compounds is often linked to their ability to interact with and disrupt bacterial cell membranes or essential cellular processes. For example, esters of L-phenylalanine have shown activity against a range of bacteria, with efficacy dependent on the alkyl chain length, suggesting a mechanism involving membrane disruption. While specific data for this compound is not available, the activity of related compounds against various bacterial strains is noted.
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |
|---|---|---|
| N-Phthalimide Amino Acid Derivatives | Streptococcus Epidermidis | Inhibitory activity observed |
| N-Phthalimide Amino Acid Derivatives | Escherichia Coli | Inhibitory activity observed |
| N-Phthalimide Amino Acid Derivatives | Mycobacterium Tuberculosis | Inhibitory activity observed |
| Fmoc-phenylalanine | Gram-positive bacteria (e.g., Staphylococcus aureus) | Exhibits antibacterial activity, potentially through membrane permeabilization and induction of oxidative stress. |
| L-Phenylalanine Esters | Gram-positive and Gram-negative bacteria | Activity increases with alkyl chain length, suggesting membrane interaction. More active against Gram-positive strains. nih.gov |
Antifungal Activity
The potential for antifungal activity is also a key area of investigation for N-phthaloyl amino acids and related peptide structures. Structural analogs of phenylalanine have been shown to exhibit antifungal properties. pensoft.net For instance, certain N-acyl derivatives of amino acids have demonstrated significant fungicidal effects. N-phenylacetyl-threo-DL-phenylserine was found to completely inhibit the mycelial growth of the fungus Verticillium dahliae. Similarly, dipeptides containing phenylalanine derivatives have been synthesized and tested against a variety of pathogenic and conditionally pathogenic fungal strains, showing varying degrees of growth inhibition.
| Compound/Derivative Class | Fungal Strain(s) | Observed Activity |
|---|---|---|
| N-Phthalimide Amino Acid Derivatives | Candida Albicans | Screened for inhibitory activity. |
| N-phenylacetyl-threo-DL-phenylserine | Verticillium dahliae | Complete inhibition of mycelial growth. researchgate.net |
| Dipeptides with Phenylalanine Derivatives | Penicillium chrysogenum, P. aurantiogriseum, P. funiculosum | Inhibited growth of selected fungal strains. pensoft.net |
| (S)-α-methyl-phenylalanine | P. aurantiogriseum, Ulocladium botrytis | Pronounced antifungal activity. pensoft.net |
N-Phthaloyl Amino Acids as Chemical Probes and Models
The N-phthaloyl group provides a stable and synthetically versatile platform, making these compounds useful as chemical probes and models for studying complex biological systems and for developing new bioactive molecules.
Understanding Metal-Protein Interactions
Metal complexes of N-protected α-amino acids are of significant interest as they can serve as models for understanding the more complex interactions between metal ions and proteins. The phthaloyl group protects the N-terminus of the amino acid, allowing researchers to specifically study the coordination chemistry of the carboxylic group with various metal ions. For example, studies on metal complexes of N-phthaloyl glycine with Cu(II), Ag(I), Cd(II), Hg(II), and Pb(II) have shown that the N-phthaloyl glycine molecule coordinates to the metal ions through its carboxylic group. This provides a simplified model system that helps elucidate the fundamental principles of how amino acid residues in proteins bind to metal ions, which is crucial for protein structure and function.
Development of Bioactive Analogs for Target Validation
The use of an N-phthaloyl protecting group is a valuable strategy in the synthesis of bioactive analogs for target validation. By protecting the amino group, the carboxyl group and the amino acid side chain are available for modification, allowing for the creation of a library of related compounds. These analogs can then be used to probe structure-activity relationships (SAR), which is essential for validating biological targets. For example, N-phthaloyl-(S)-aminoacyl chlorides are used as agents for the enantiomer separation of amines and in stereoselective reactions. This synthetic utility demonstrates how the N-phthaloyl scaffold can be a starting point for developing precisely structured molecules designed to interact with specific biological targets, thereby helping to validate their function and potential as therapeutic intervention points.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-PHTHALOYL-GLY-DL-PHE in academic research?
- Methodological Answer : Synthesis typically involves coupling glycine (Gly) and DL-phenylalanine (DL-Phe) with phthalic anhydride under controlled conditions. Key steps include:
- Reagent preparation : Ensure anhydrous solvents (e.g., DMF) to avoid hydrolysis of the phthaloyl group.
- Reaction optimization : Use a molar ratio of 1:1.2 (amino acids to phthalic anhydride) at 60–80°C for 6–8 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Data Table :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Temperature | 70°C ± 5°C |
| Reaction Time | 7 hours |
| Yield Range | 65–75% |
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy :
- NMR : Analyze / NMR for phthaloyl proton signals (δ 7.6–7.8 ppm) and backbone amide bonds.
- IR : Confirm carbonyl stretches (C=O at ~1770 cm) and absence of free amine groups (no N-H stretch at ~3300 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Critical Note : Cross-validate with elemental analysis (C, H, N) to rule out solvent residues .
Advanced Research Questions
Q. How can researchers reconcile contradictory spectroscopic data for this compound across different studies?
- Methodological Answer : Contradictions often arise from solvent polarity, pH, or crystallographic variations. Strategies include:
- Comparative analysis : Replicate experiments using identical solvents (e.g., DMSO-d vs. CDCl) to isolate solvent effects .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra under varying conditions .
- Crystallography : Resolve X-ray structures to confirm stereochemical assignments and hydrogen-bonding networks .
- Data Contradiction Example :
| Study | NMR (δ, ppm) | Solvent |
|---|---|---|
| A (2020) | 7.72 (s, 4H) | DMSO-d |
| B (2022) | 7.65 (s, 4H) | CDCl |
Q. What experimental design considerations are critical for studying this compound’s biological activity?
- Methodological Answer :
- Dose-response assays : Use logarithmic dilution series (e.g., 1 nM–100 µM) to identify IC values.
- Controls : Include phthaloyl-free analogs to isolate the phthaloyl group’s role in bioactivity .
- Statistical rigor : Predefine sample sizes (n ≥ 5 biological replicates) and apply ANOVA with post-hoc Tukey tests to address variability .
- Table : NIH Guidelines for Preclinical Studies
| Requirement | Implementation Example |
|---|---|
| Randomization | Blind allocation to treatment groups |
| Blinding | Independent data analysis |
| Reproducibility | Detailed SOPs for assay protocols |
Q. How can researchers optimize enantiomeric resolution of DL-Phe in this compound?
- Methodological Answer :
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak® IA) with isopropanol/hexane mobile phases.
- Kinetic resolution : Enzymatic hydrolysis (e.g., porcine liver esterase) to separate D/L enantiomers .
- Circular Dichroism (CD) : Monitor ellipticity at 220 nm to quantify enantiomeric excess (ee) .
Data Interpretation & Reporting
Q. What frameworks are recommended for analyzing conflicting toxicity data in this compound studies?
- Methodological Answer : Apply the NIH’s "preclinical checklist" to standardize reporting:
- Dose metrics : Report mg/kg (body weight) and µM (in vitro) to enable cross-study comparisons .
- Endpoint alignment : Use harmonized OECD guidelines (e.g., Test No. 423 for acute toxicity) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
